(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
CAS No.: 270062-85-6
Cat. No.: VC21182817
Molecular Formula: C15H20BrNO4
Molecular Weight: 358.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270062-85-6 |
|---|---|
| Molecular Formula | C15H20BrNO4 |
| Molecular Weight | 358.23 g/mol |
| IUPAC Name | (3S)-4-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
| Standard InChI Key | GYXZKHKUVVKDHI-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O |
Introduction
Chemical Properties
Physical Properties
(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid exhibits several notable physical characteristics:
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Appearance: Typically available as a white crystalline solid.
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Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone; insoluble or sparingly soluble in water .
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Melting Point: Approximately 150–160°C under standard conditions .
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Storage Conditions: Recommended storage at temperatures between 2–8°C to maintain stability .
Chemical Reactivity
The compound's reactivity is influenced by its functional groups:
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Bromophenyl Group: The bromine atom facilitates electrophilic aromatic substitution reactions and can act as a leaving group in nucleophilic substitution reactions.
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Boc-Protected Amino Group: While protected, this group remains stable under acidic conditions but can be deprotected using mild bases or catalytic hydrogenation.
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Carboxylic Acid Group: This functional group readily participates in esterification and amide bond formation reactions.
The stereochemistry of the molecule also plays a critical role in its reactivity, particularly in enantioselective synthesis processes .
Synthesis Pathways
General Synthesis Overview
The synthesis of (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multi-step organic reactions designed to introduce the bromophenyl substituent and protect the amino group with a Boc moiety. Commonly employed methods include:
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Starting Materials: The synthesis begins with commercially available precursors such as bromobenzene derivatives and amino acids.
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Reaction Conditions: Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference.
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Catalysts: Palladium-based catalysts are often used for coupling reactions involving brominated intermediates.
Step 1: Bromination
The process begins with the selective bromination of phenyl derivatives using reagents such as bromine or N-bromosuccinimide (NBS).
Step 2: Amino Acid Modification
An α-amino acid undergoes esterification or amidation to introduce the desired functional groups.
Step 3: Boc Protection
The amino group is protected using di-tert-butyl dicarbonate () under basic conditions.
Step 4: Coupling Reaction
The brominated phenyl derivative is coupled with the modified amino acid using palladium-catalyzed cross-coupling techniques.
Step 5: Purification
Final purification steps include recrystallization or chromatographic techniques to achieve high purity levels (>95%) .
Applications in Chemistry and Biology
Role in Peptide Synthesis
(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid serves as a precursor for synthesizing peptides due to its protected amino functionality. In peptide coupling reactions:
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The Boc-protected amino group prevents unwanted side reactions.
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The carboxylic acid group enables amide bond formation with other amino acids.
This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it acts as a building block for larger biomolecules .
Pharmaceutical Applications
The structural features of this compound make it suitable for drug development:
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Halogenated Phenyl Group: Enhances binding affinity to biological targets such as enzymes and receptors.
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Chiral Configuration: Ensures enantioselectivity in pharmacological interactions.
Studies have explored its potential use in developing inhibitors for enzymatic pathways and modulators for receptor activity .
Biochemical Significance
In biochemical research, this compound has been utilized to study:
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Protein-ligand interactions.
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Mechanisms of enzyme catalysis involving halogenated substrates.
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Stability effects conferred by Boc protection under physiological conditions .
Experimental Data Tables
To facilitate understanding of this compound's properties and applications, key experimental data are summarized below:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 358.23 g/mol | |
| Melting Point | ||
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | |
| Storage Conditions |
Additional reaction data:
| Reaction Type | Reagents/Catalysts | Yield (%) |
|---|---|---|
| Bromination | NBS | >90 |
| Boc Protection | , base | >95 |
| Cross-Coupling | Pd-catalyst | >85 |
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